molecular formula C13H14BrNO B8231866 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone

Cat. No.: B8231866
M. Wt: 280.16 g/mol
InChI Key: MUKFWIBRTIZQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone is a compound that belongs to the class of bicyclic azetidines. These compounds are known for their unique structural features and potential biological activities. The presence of the azabicyclo[3.1.0]hexane core in the molecule makes it an interesting target for synthetic and medicinal chemists.

Preparation Methods

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane core can interact with enzymes and receptors, leading to the modulation of various biological pathways. For example, compounds with similar structures have been shown to alkylate DNA, inhibit proteases, and modulate neurotransmitter reuptake .

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone can be compared with other similar compounds such as:

    Duocarmycin SA: Known for its DNA-alkylating properties and antitumor activity.

    Yatakemycin: Another DNA-alkylating agent with potent antitumor effects.

    CC-1065: A well-known antitumor agent that also alkylates DNA.

    Bicifadine: An analgesic that inhibits the reuptake of serotonin, noradrenaline, and dopamine.

    Centanafadine: Used for the treatment of attention-deficit hyperactivity disorder (ADHD).

    Amitifadine: An antidepressant that inhibits the reuptake of serotonin, noradrenaline, and dopamine.

These compounds share structural similarities with this compound, but each has unique properties and applications that make them distinct.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-8-4-11(14)2-3-12(8)13(16)15-6-9-5-10(9)7-15/h2-4,9-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKFWIBRTIZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.